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Application Notes
Ceramide kinase (CERK) is a critical lipid kinase that phosphorylates ceramide to produce

ceramide-1-phosphate (C1P), a bioactive lipid involved in a multitude of cellular processes.[1]

[2][3] Dysregulation of CERK activity has been implicated in various diseases, including cancer

and inflammatory disorders, making it an attractive target for therapeutic intervention. This

document provides a detailed protocol for a robust and sensitive fluorescent assay to measure

CERK activity using the commercially available substrate, C6 NBD L-threo-dihydroceramide.

This assay offers several advantages over traditional radiolabeling methods, including

increased speed, higher throughput capabilities, and the elimination of radioactive waste.[4][5]

The principle of the assay is based on the differential solubility of the fluorescent substrate and

its phosphorylated product. The non-polar C6 NBD ceramide partitions into the organic phase,

while the polar phosphorylated product, C6 NBD ceramide-1-phosphate, is retained in the

aqueous phase at a physiological pH.[4][5] The fluorescence of the aqueous phase can then be

directly quantified using a plate reader, providing a direct measure of CERK activity.

This method is suitable for measuring CERK activity in various sample types, including purified

enzyme preparations and cell lysates.[4] Furthermore, it can be adapted for high-throughput

screening of potential CERK inhibitors, aiding in drug discovery efforts.
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Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of ceramide kinase in cellular signaling and

the workflow of the fluorescent activity assay.
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Caption: Ceramide Kinase Signaling Pathway.
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Experimental Workflow for CERK Activity Assay
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Caption: Experimental Workflow for CERK Activity Assay.

Experimental Protocols
Materials and Reagents
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Reagent Supplier Catalog Number

C6 NBD L-threo-

dihydroceramide
Avanti Polar Lipids 810204

ATP (Adenosine 5'-

triphosphate)
Sigma-Aldrich A2383

Bovine Serum Albumin (BSA),

fatty acid-free
Sigma-Aldrich A7030

Chloroform Fisher Scientific C298-4

Methanol Fisher Scientific A412-4

Tris-HCl Sigma-Aldrich T5941

Dithiothreitol (DTT) Sigma-Aldrich D9779

Protease Inhibitor Cocktail Roche 11836170001

Preparation of Reagents
C6 NBD Ceramide Stock Solution (1 mM): Dissolve C6 NBD ceramide in ethanol. Store at

-20°C in the dark.

ATP Stock Solution (100 mM): Dissolve ATP in sterile water, adjust pH to 7.4, and store in

aliquots at -20°C.

Reaction Buffer (5X): 100 mM Tris-HCl (pH 7.4), 500 mM NaCl, 50 mM MgCl₂, 5 mM DTT.

Store at 4°C.

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and

protease inhibitor cocktail. Store at 4°C.

In Vitro Ceramide Kinase Assay Protocol
This protocol is adapted from a fluorescent plate reader assay for ceramide kinase.[4]

Substrate Preparation:
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Prepare a working solution of C6 NBD ceramide by diluting the stock solution in reaction

buffer containing 0.1% fatty acid-free BSA. The final concentration of C6 NBD ceramide in

the reaction should be 5-10 µM.

The use of BSA helps to deliver the hydrophobic substrate to the enzyme in an aqueous

environment.[4][5]

Enzyme Reaction:

In a microcentrifuge tube or a 96-well plate, combine the following:

5X Reaction Buffer

Purified CERK enzyme or cell lysate (5-20 µg of protein)

C6 NBD ceramide working solution

Distilled water to bring the volume to 90 µL.

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding 10 µL of 10 mM ATP (final concentration 1 mM).

Incubate at 37°C for 30-60 minutes in the dark.

Reaction Termination and Extraction:

Stop the reaction by adding 375 µL of chloroform/methanol (1:2, v/v).

Add 125 µL of chloroform and 125 µL of water.

Vortex thoroughly for 30 seconds.

Centrifuge at 13,000 x g for 5 minutes to separate the phases.

Fluorescence Measurement:

Carefully transfer 100 µL of the upper aqueous phase to a black 96-well plate.
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Measure the fluorescence using a plate reader with excitation at approximately 468 nm

and emission at approximately 540 nm.

Data Analysis:

Create a standard curve using known concentrations of C6 NBD ceramide-1-phosphate to

convert fluorescence units to moles of product formed.

Calculate the specific activity of CERK as pmol of C1P formed per minute per mg of

protein.

Measuring CERK Activity in Cultured Cells
This protocol is based on methods for assaying CERK activity in living cells.[4]

Cell Culture and Treatment:

Plate cells in a 6-well or 12-well plate and grow to 80-90% confluency.

If testing inhibitors, pre-incubate cells with the compound for the desired time.

Cell Labeling:

Incubate the cells with 5 µM C6 NBD ceramide in serum-free media for 30-60 minutes at

37°C.

Cell Lysis and Extraction:

Wash the cells twice with ice-cold PBS.

Lyse the cells by adding 500 µL of ice-cold Lysis Buffer.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Perform the chloroform/methanol extraction as described in the in vitro protocol (steps 3.1-

3.4).

Fluorescence Measurement and Data Analysis:
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Measure the fluorescence of the aqueous phase and calculate the amount of C6 NBD

ceramide-1-phosphate produced, as described in the in vitro protocol (steps 4.1 and 5.1-

5.2).

Quantitative Data Summary
The following tables summarize key quantitative parameters for the ceramide kinase assay.

Table 1: Optimal Reaction Conditions

Parameter Optimal Range/Value Reference(s)

pH 7.0 - 8.5 [4]

Temperature 35 - 37°C [4]

ATP Concentration 1 mM [4]

C6 NBD Ceramide Conc. 5 - 10 µM [4]

Incubation Time 20 - 60 minutes [4]

Table 2: Kinetic Parameters for Human Ceramide Kinase

Substrate Km (µM)
Vmax
(pmol/min/mg)

Reference(s)

C6 NBD Ceramide ~4 Not specified [6][7]

Natural Ceramides Varies Not specified [1][2]

Note: The Km for C6 NBD ceramide is comparable to that of short-chain natural ceramides,

indicating it is a suitable substrate for kinetic studies.[6] Vmax values will vary depending on

the purity and concentration of the enzyme preparation.

Conclusion
The fluorescent assay utilizing C6 NBD L-threo-dihydroceramide provides a reliable,

sensitive, and non-radioactive method for measuring ceramide kinase activity. The detailed
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protocols and data presented in these application notes offer a comprehensive guide for

researchers in academia and industry to investigate the role of CERK in health and disease,

and to facilitate the discovery of novel therapeutic agents targeting this important enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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